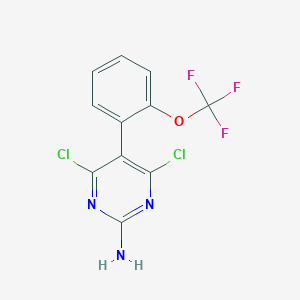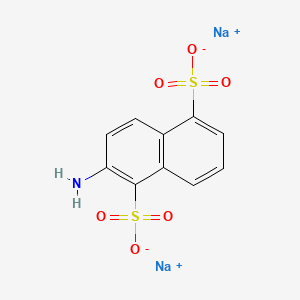
Disodium 2-naphthylamine-1,5-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-naphthylamine-1,5-disulfonate is a chemical compound with the molecular formula C10H7NO6S2.2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and an amine group attached to the naphthalene ring. This compound is often used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Disodium 2-naphthylamine-1,5-disulfonate can be synthesized through the sulfonation of 2-naphthylamine. The process involves the reaction of 2-naphthylamine with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of excess sulfuric acid to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-naphthylamine is treated with oleum (a solution of sulfur trioxide in sulfuric acid). The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization and filtration. The final product is dried and purified to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Disodium 2-naphthylamine-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The amine group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines under alkaline conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonic acids.
Substitution: Azo compounds formed through diazotization and coupling reactions.
科学的研究の応用
Disodium 2-naphthylamine-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in electroplating baths.
作用機序
The mechanism of action of disodium 2-naphthylamine-1,5-disulfonate involves its interaction with various molecular targets. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The amine group can form hydrogen bonds and interact with enzymes and proteins, influencing their activity. The compound’s ability to undergo diazotization and coupling reactions makes it valuable in the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
Naphthalene-1,5-disulfonic acid: Similar structure but lacks the amine group.
2-Naphthylamine-5,7-disulfonic acid: Another isomer with different sulfonate group positions.
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Used in similar applications but has different reactivity due to the absence of the amine group.
Uniqueness
Disodium 2-naphthylamine-1,5-disulfonate is unique due to the presence of both sulfonate and amine groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both hydrophilicity and the ability to form stable complexes with other molecules.
特性
CAS番号 |
62203-79-6 |
|---|---|
分子式 |
C10H7NNa2O6S2 |
分子量 |
347.3 g/mol |
IUPAC名 |
disodium;2-aminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChIキー |
ACBJGAPIXKDCRP-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




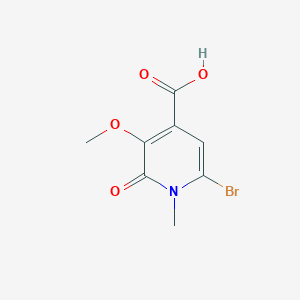
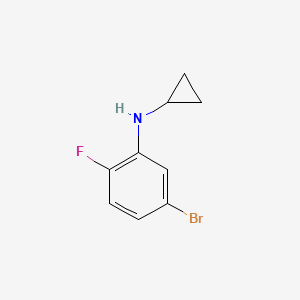

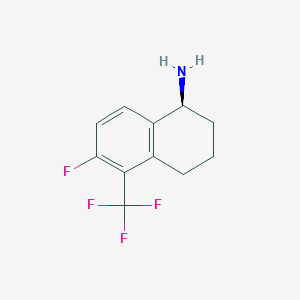
![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)


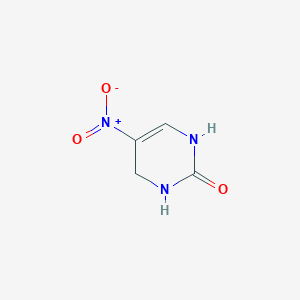
![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)
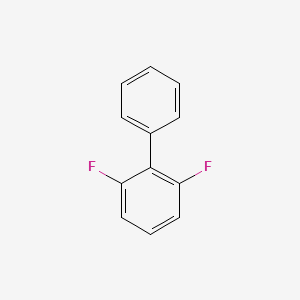
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
